molecular formula C27H27N3O5 B5371034 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5371034
M. Wt: 473.5 g/mol
InChI Key: ZNSPNMGRDZSPMR-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple substituents, including tert-butyl, methoxyphenyl, and nitroanilino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common approach is the condensation of 4-tert-butylbenzoyl chloride with an appropriate amine derivative, followed by further functionalization to introduce the methoxyphenyl and nitroanilino groups. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitroanilino group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-nitroanilino)benzamide
  • 4-tert-butyl-N-(3-oxoprop-1-en-2-yl)benzamide

Uniqueness

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-27(2,3)20-9-7-19(8-10-20)25(31)29-24(17-18-5-15-23(35-4)16-6-18)26(32)28-21-11-13-22(14-12-21)30(33)34/h5-17H,1-4H3,(H,28,32)(H,29,31)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPNMGRDZSPMR-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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